[(2-Bromo-4-methylphenyl)methyl](methyl)amine
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Overview
Description
(2-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C9H12BrN. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a methylamine group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-4-methylphenyl)methylamine may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution: Products include various substituted benzylamines.
Oxidation: Products include benzyl alcohols or benzaldehydes.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and redox reactions.
Comparison with Similar Compounds
(2-Bromo-4-methylphenyl)methylamine can be compared with other similar compounds such as:
2-Bromo-4-methylacetanilide: This compound has a similar bromine and methyl substitution pattern but differs in the presence of an acetamide group.
2-Bromo-4-methylpropiophenone: This compound has a similar bromine and methyl substitution pattern but differs in the presence of a propiophenone group.
4-Bromo-3-methylphenoxyethanamine: This compound has a similar bromine and methyl substitution pattern but differs in the presence of an ethanamine group.
The uniqueness of (2-Bromo-4-methylphenyl)methylamine lies in its specific substitution pattern and the presence of a methylamine group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H12BrN |
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Molecular Weight |
214.10 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5,11H,6H2,1-2H3 |
InChI Key |
BQIBZYQNVAHVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)Br |
Origin of Product |
United States |
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